molecular formula C7H3ClFIN2 B3196413 4-Chloro-7-fluoro-3-iodo-1H-indazole CAS No. 1000341-94-5

4-Chloro-7-fluoro-3-iodo-1H-indazole

Cat. No.: B3196413
CAS No.: 1000341-94-5
M. Wt: 296.47 g/mol
InChI Key: HTGYHKGSVQCIQY-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of chlorine, fluorine, and iodine substituents at the 4, 7, and 3 positions, respectively. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-3-iodo-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and halogenated benzaldehyde.

    Formation of Hydrazone: The aniline derivative reacts with the benzaldehyde to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper acetate, to form the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

Scientific Research Applications

4-Chloro-7-fluoro-3-iodo-1H-indazole has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-fluoro-1H-indazole
  • 4-Chloro-3-iodo-1H-indazole
  • 7-Fluoro-3-iodo-1H-indazole

Uniqueness

4-Chloro-7-fluoro-3-iodo-1H-indazole is unique due to the presence of three different halogen substituents, which impart distinct electronic and steric properties. This unique substitution pattern enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-7-fluoro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGYHKGSVQCIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Cl)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290088
Record name 4-Chloro-7-fluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-94-5
Record name 4-Chloro-7-fluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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